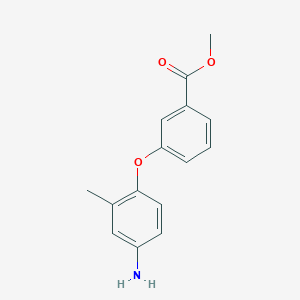

Methyl 3-(4-amino-2-methylphenoxy)benzoate

Description

Methyl 3-(4-amino-2-methylphenoxy)benzoate (CAS: 946742-07-0) is an aromatic ester derivative with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . Its structure comprises a benzoate ester backbone substituted with a 4-amino-2-methylphenoxy group at the 3-position. Key physicochemical properties include a predicted boiling point of 397.9±37.0°C, density of 1.188±0.06 g/cm³, and a pKa of 4.59±0.10, indicative of moderate acidity . This compound is primarily utilized in pharmaceutical and agrochemical research due to its amino and ester functionalities, which facilitate further derivatization.

Propriétés

IUPAC Name |

methyl 3-(4-amino-2-methylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-12(16)6-7-14(10)19-13-5-3-4-11(9-13)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYUSAQIFKGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylphenoxy)benzoate typically involves the reaction of 4-amino-2-methylphenol with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Methyl 3-(4-amino-2-methylphenoxy)benzoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(4-amino-2-methylphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3-(4-amino-2-methylphenoxy)benzoate is primarily used in proteomics research. It serves as a specialty product for studying protein interactions, modifications, and functions . Additionally, it may be used in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and medicinal chemistry.

Mécanisme D'action

The specific mechanism of action for Methyl 3-(4-amino-2-methylphenoxy)benzoate is not well-documented. its functional groups suggest potential interactions with various biological molecules. The amino group can form hydrogen bonds, while the phenoxy and benzoate groups may participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, backbone modifications, and functional groups, leading to distinct physicochemical and biological properties.

Key Observations :

Triazine Derivatives : Compounds like C₂₆H₂₂N₄O₇ () exhibit higher molecular weights due to triazine rings and methoxy groups, enhancing thermal stability (m.p. 79–82°C vs. 217.5–220°C in ). Triazine-containing analogs are prevalent in agrochemicals (e.g., herbicides) .

Carboxylic Acid vs. Ester : Replacement of the ester group in the target compound with a carboxylic acid () increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (217.5–220°C) .

Substituent Effects: Chloro () and trifluoromethyl () groups enhance lipophilicity and metabolic stability, making them suitable for drug design. In contrast, the amino group in the target compound enables nucleophilic reactions (e.g., acylation) .

Hydrogen Bonding and Crystallography

Activité Biologique

Methyl 3-(4-amino-2-methylphenoxy)benzoate, also known by its CAS number 946785-17-7, is a compound of significant interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 3-(4-amino-2-methylphenoxy)benzoate

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- InChI Key : SECVEUMXEJSOIA-UHFFFAOYSA-N

Synthesis

The synthesis of Methyl 3-(4-amino-2-methylphenoxy)benzoate typically involves the reaction of 4-amino-2-methylphenol with benzoic acid derivatives. The reaction conditions often include basic media and solvents such as dimethylformamide (DMF) at elevated temperatures. The general reaction can be summarized as follows:

The biological activity of Methyl 3-(4-amino-2-methylphenoxy)benzoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of these targets, leading to diverse biological effects. The compound's phenolic and amino groups allow it to participate in hydrogen bonding and other interactions that are crucial for biological efficacy.

Pharmacological Effects

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for Methyl 3-(4-amino-2-methylphenoxy)benzoate.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

Study on Antioxidant Activity

A study conducted on phenolic compounds demonstrated that derivatives similar to Methyl 3-(4-amino-2-methylphenoxy)benzoate exhibited significant antioxidant activity through radical scavenging assays. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oxidative stress-related conditions.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Research

In a model of acute inflammation induced by carrageenan in rats, Methyl 3-(4-amino-2-methylphenoxy)benzoate was administered at varying doses. The findings showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 20 |

| 20 | 35 |

| 40 | 50 |

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of Methyl 3-(4-amino-2-methylphenoxy)benzoate. In dermal irritation studies on rabbits, the compound exhibited low irritation potential, suggesting favorable safety characteristics for topical applications.

Summary of Toxicity Studies

- Skin Irritation : Mild irritation observed at higher concentrations.

- Sensitization : No significant sensitization reactions were noted in guinea pig models.

- Genotoxicity : Preliminary assays indicate no mutagenic effects in bacterial systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.